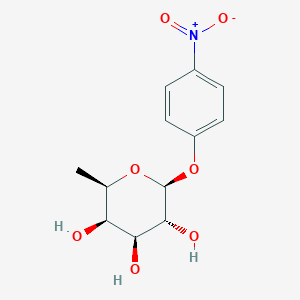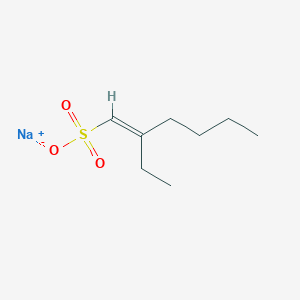
N-cyclohexyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
"N-cyclohexyl-1,3-thiazol-2-amine" is a chemical compound with potential applications in various fields. It is derived from the thiazole group, a class of organic compounds with a five-membered ring containing both sulfur and nitrogen.
Synthesis Analysis
- Synthesis of N-cyclohexyl-1,3-thiazol-2-amine derivatives has been achieved through reactions involving o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide (Ghorbani‐Vaghei & Amiri, 2014).
- The compound has been synthesized under solvent-free conditions, which is significant for green chemistry (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
- Detailed molecular and electronic structure investigations have been conducted for similar thiazol-2-amine compounds, providing insights into their geometric and electronic configurations (Özdemir et al., 2009).
Chemical Reactions and Properties
- The compound can participate in various chemical reactions, including cycloadditions and reactions with amines, which lead to the formation of different derivatives (Pekcan & Heimgartner, 1988).
Wissenschaftliche Forschungsanwendungen
Catalysts in Chemical Synthesis
N-Cyclohexyl-1,3-thiazol-2-amine derivatives have been synthesized through innovative methods, demonstrating the compound's utility in catalyzing the formation of complex molecules. One study highlights its application in the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing the efficiency of certain catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014).
Synthesis of Thiazoles
The synthesis of thiazoles is another significant application, where N-cyclohexyl-1,3-thiazol-2-amine serves as a precursor or intermediate in creating biologically relevant compounds. A method for preparing 4-bromodifluoromethyl thiazoles, important in drug discovery, illustrates this compound's role in introducing functional groups into the thiazole structure (Colella et al., 2018).
Development of Heterocyclic Compounds
N-Cyclohexyl-1,3-thiazol-2-amine is also crucial in the development of heterocyclic compounds. Research demonstrates its utility in domino reactions leading to functionalized dihydrothiophenes, a process facilitated by triethylamine as a base catalyst, which underscores the versatility of N-cyclohexyl-1,3-thiazol-2-amine in heterocyclic chemistry (Sun et al., 2009).
Metal Complexation
In the realm of inorganic chemistry, N-cyclohexyl-1,3-thiazol-2-amine is instrumental in forming metal complexes, which are studied for their structural properties and potential applications in catalysis and material science. Notably, neutral, dinuclear Au(I) complexes supported by amino-thiazoline- and -thiazole-based P,N-phosphine ligands have been synthesized, offering insights into the ligand's ability to facilitate intramolecular interactions (Voß, Pattacini & Braunstein, 2012).
Organic Synthesis and Antimicrobial Evaluation
Lastly, the compound's role extends to the synthesis of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives, demonstrating a novel method for creating a variety of compounds with potential antimicrobial properties (Helal et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .
Eigenschaften
IUPAC Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXDDHWWVQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357066 | |
| Record name | Cyclohexyl-thiazol-2-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
CAS RN |
1438-45-5 | |
| Record name | Cyclohexyl-thiazol-2-yl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














